1-[2-(Boc-amino)-5-pyrimidinyl]ethanone
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Overview
Description
1-[2-(Boc-amino)-5-pyrimidinyl]ethanone is an organic compound that features a pyrimidine ring substituted with a Boc-protected amino group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Boc-amino)-5-pyrimidinyl]ethanone typically involves the protection of the amino group on the pyrimidine ring with a tert-butoxycarbonyl (Boc) groupThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the protection and subsequent functionalization steps .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ automated systems for precise control of reaction parameters and efficient isolation of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[2-(Boc-amino)-5-pyrimidinyl]ethanone can undergo various chemical reactions, including:
Oxidation: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The Boc-protected amino group can be deprotected and substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and deprotecting agents like trifluoroacetic acid. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives .
Scientific Research Applications
1-[2-(Boc-amino)-5-pyrimidinyl]ethanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(Boc-amino)-5-pyrimidinyl]ethanone involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be deprotected to reveal a reactive amino group, which can then participate in various biochemical reactions. The pyrimidine ring may interact with nucleic acids or proteins, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
2-(Boc-amino)-5-bromopyridine: Similar structure with a bromine atom instead of an ethanone moiety.
2-(Boc-amino)-5-chloropyridine: Similar structure with a chlorine atom instead of an ethanone moiety.
2-(Boc-amino)-5-fluoropyridine: Similar structure with a fluorine atom instead of an ethanone moiety.
Uniqueness
1-[2-(Boc-amino)-5-pyrimidinyl]ethanone is unique due to the presence of both the Boc-protected amino group and the ethanone moiety on the pyrimidine ring.
Properties
Molecular Formula |
C11H15N3O3 |
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Molecular Weight |
237.25 g/mol |
IUPAC Name |
tert-butyl N-(5-acetylpyrimidin-2-yl)carbamate |
InChI |
InChI=1S/C11H15N3O3/c1-7(15)8-5-12-9(13-6-8)14-10(16)17-11(2,3)4/h5-6H,1-4H3,(H,12,13,14,16) |
InChI Key |
NIQDABSYSRGHJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C(N=C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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